molecular formula C14H9FN2O3S B2353869 N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide CAS No. 1251595-58-0

N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide

Cat. No.: B2353869
CAS No.: 1251595-58-0
M. Wt: 304.3
InChI Key: QYVKISDNEPIXNW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

“N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide” is a potent and specific inhibitor of FOXM1 that blocks DNA binding . It binds to the FOXM1 protein and specifically downregulates FOXM1-activated genes . This compound is used to treat anemia patients due to diminished red blood production .

Scientific Research Applications

Synthesis and Characterization

Studies have focused on the synthesis and characterization of various compounds related to N-(4-fluorophenyl)-7-hydroxy-5-oxo-4,5-dihydrothieno[3,2-b]pyridine-6-carboxamide, highlighting its potential as a versatile intermediate for developing new chemical entities. For example, the work on developing selective inhibitors of the Met kinase superfamily demonstrates the importance of precise chemical synthesis in advancing pharmacological research (Schroeder et al., 2009). Similarly, the synthesis of aromatic polyamides derived from fluorene-based compounds showcases the compound's relevance in creating new materials with desirable physical properties (Hsiao, Yang, & Lin, 1999).

Biological Activities

Research into the biological activities of compounds structurally related to this compound has revealed potential therapeutic applications. For instance, compounds targeting the serotonin 1A receptors in Alzheimer's disease patients highlight the critical role of structural analogs in developing diagnostic and therapeutic tools for neurological conditions (Kepe et al., 2006). Additionally, the development of fluorescent probes for detecting H2S in serum based on similar structural frameworks emphasizes the compound's utility in bioanalytical applications (Lee, Sung, Lee, & Han, 2020).

Material Sciences

The compound's relevance extends to material sciences, where its derivatives are utilized in synthesizing novel polymers with advanced properties. For example, the preparation of aromatic polyamides and polyimides derived from fluorene-based monomers demonstrates the potential of such compounds in creating high-performance materials (Yang & Lin, 1993). This research underlines the importance of chemical innovation in developing new materials for various technological applications.

Mechanism of Action

This compound works by binding to the FOXM1 protein and specifically downregulating FOXM1-activated genes . This action makes it a potent and specific inhibitor of FOXM1 .

Properties

IUPAC Name

N-(4-fluorophenyl)-7-hydroxy-5-oxo-4H-thieno[3,2-b]pyridine-6-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9FN2O3S/c15-7-1-3-8(4-2-7)16-13(19)10-11(18)12-9(5-6-21-12)17-14(10)20/h1-6H,(H,16,19)(H2,17,18,20)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYVKISDNEPIXNW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC(=O)C2=C(C3=C(C=CS3)NC2=O)O)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9FN2O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

304.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.